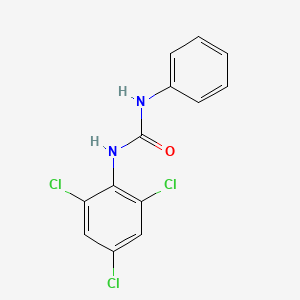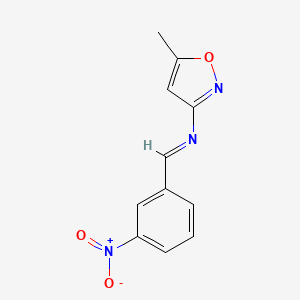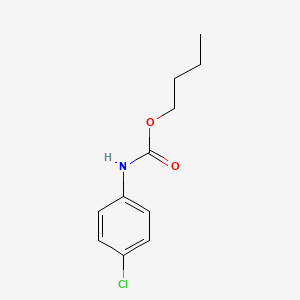
butyl N-(4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl N-(4-chlorophenyl)carbamate: is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.693 g/mol It is a carbamate derivative, characterized by the presence of a butyl group and a 4-chlorophenyl group attached to a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of butyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-chloroaniline with butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate . The general reaction scheme is as follows:
4-chloroaniline+butyl chloroformate→butyl N-(4-chlorophenyl)carbamate+HCl
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Butyl N-(4-chlorophenyl)carbamate can undergo nucleophilic substitution reactions, particularly at the carbamate nitrogen. Common reagents include and .
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield and .
Oxidation and Reduction: While less common, the compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in aprotic solvents like .
Hydrolysis: Acidic conditions using or basic conditions using .
Oxidation: Reagents like or .
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride .
Major Products:
- 4-chloroaniline
- Butanol
- N-oxides (from oxidation)
- Amines (from reduction)
Wissenschaftliche Forschungsanwendungen
Chemistry: Butyl N-(4-chlorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting cholinesterases . It has shown moderate inhibitory activity against acetylcholinesterase and butyrylcholinesterase , making it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer’s .
Industry: In the industrial sector, this compound is used in the formulation of pesticides and herbicides. Its carbamate structure is effective in inhibiting the activity of certain enzymes in pests, providing a mechanism for pest control .
Wirkmechanismus
The mechanism of action of butyl N-(4-chlorophenyl)carbamate involves the inhibition of enzyme activity. The compound binds to the active site of enzymes such as acetylcholinesterase , preventing the breakdown of the neurotransmitter acetylcholine . This results in an accumulation of acetylcholine at synapses, leading to prolonged nerve signal transmission . The molecular targets include the serine hydroxyl group in the active site of the enzyme, which forms a covalent bond with the carbamate moiety .
Vergleich Mit ähnlichen Verbindungen
- Butyl N-(3,4-dichlorophenyl)carbamate
- Butyl N-(2,3-dichlorophenyl)carbamate
- Butyl N-(3-chlorophenyl)-N-(methylsulfonyl)carbamate
Comparison: Butyl N-(4-chlorophenyl)carbamate is unique due to the position of the chlorine atom on the phenyl ring. This positional isomerism can influence the compound’s reactivity and binding affinity to enzymes. For example, the presence of the chlorine atom at the 4-position may enhance the compound’s ability to interact with the active site of cholinesterases compared to other positional isomers .
Eigenschaften
CAS-Nummer |
5816-35-3 |
|---|---|
Molekularformel |
C11H14ClNO2 |
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
butyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-3-8-15-11(14)13-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H,13,14) |
InChI-Schlüssel |
LNDRNLATBCUCDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



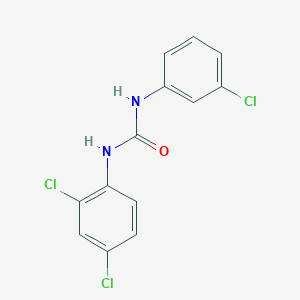
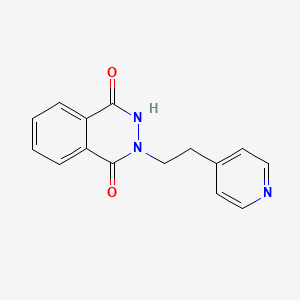

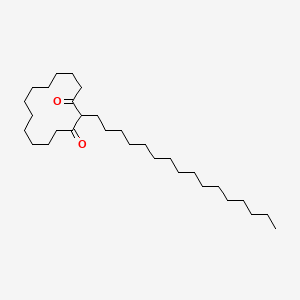
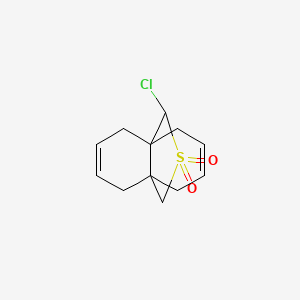
![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11956328.png)
![2-[(Chloroacetyl)amino]acrylic acid](/img/structure/B11956335.png)
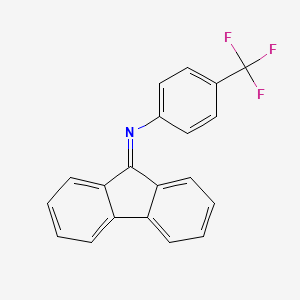

![1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B11956354.png)
